![molecular formula C13H26N2O3 B2738542 4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid CAS No. 1538730-32-3](/img/structure/B2738542.png)
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid” is a chemical compound with the CAS Number: 1538730-32-3 . It has a molecular weight of 258.36 . The IUPAC name for this compound is 2-((3-isopentylureido)methyl)-4-methylpentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current data.Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
- The compound "N-(β-Carboxyethyl)-α-isoleucine" exhibits biological activity, formed through the addition reaction between acrylamide and the amino acid isoleucine. Its crystal structure facilitates a three-dimensional network via intermolecular hydrogen bonds, indicating potential bioactive properties (Nehls et al., 2013).
Fluorinated α-Amino Acids
- The stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives, has been achieved by diastereoselective alkylation, showcasing the utility of these compounds in developing fluorinated pharmaceuticals and biochemical probes (Laue et al., 2000).
Tetrazole-Containing Derivatives
- Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid have been synthesized, leveraging the reactivity of amino and carboxy terminal groups for the preparation of novel compounds, potentially useful for pharmacological applications (Putis et al., 2008).
Anticancer Organotin(IV) Complexes
- Amino acetate functionalized Schiff base organotin(IV) complexes have been explored as anticancer drugs. Their synthesis, structural characterization, and in vitro cytotoxicity studies against various human tumor cell lines highlight their potential as novel anticancer agents (Basu Baul et al., 2009).
2-Methyl Analogues of GABA
- Synthesis and resolution of 2-methyl analogues of GABA (γ-aminobutyric acid) have been achieved, illustrating the versatility of these compounds in mimicking the inhibitory neurotransmitter GABA, which could have implications for neurological research and drug development (Duke et al., 2004).
Biosynthesis from Renewable Carbon
- The biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been proposed as a green and sustainable route to produce this valuable chemical, demonstrating the potential of biotechnological processes in replacing conventional chemical synthesis (Rohwerder & Müller, 2010).
Propiedades
IUPAC Name |
4-methyl-2-[(3-methylbutylcarbamoylamino)methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-9(2)5-6-14-13(18)15-8-11(12(16)17)7-10(3)4/h9-11H,5-8H2,1-4H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBGUSYVTZPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NCC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

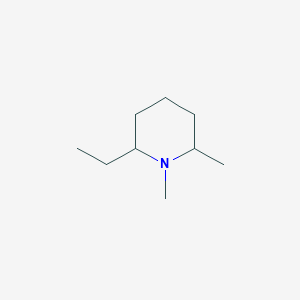
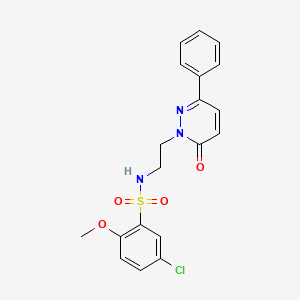
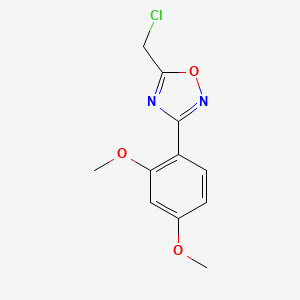
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2738465.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2738466.png)
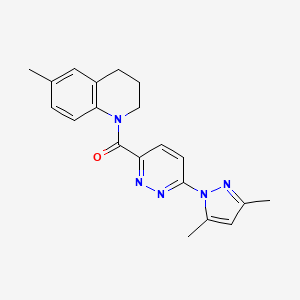
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)

![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)
![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)


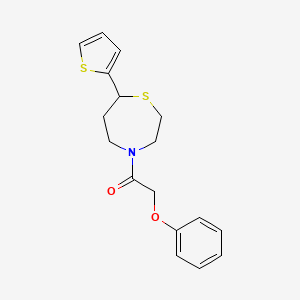
![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)